2-chloro-N-(2-hydroxy-5-morpholin-4-ylsulfonylphenyl)acetamide
Description
Properties
IUPAC Name |
2-chloro-N-(2-hydroxy-5-morpholin-4-ylsulfonylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O5S/c13-8-12(17)14-10-7-9(1-2-11(10)16)21(18,19)15-3-5-20-6-4-15/h1-2,7,16H,3-6,8H2,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KARYCWZLJDXTOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)O)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-hydroxy-5-morpholin-4-ylsulfonylphenyl)acetamide typically involves multiple steps. One common method starts with the chlorination of acetamide to form 2-chloroacetamide. This intermediate is then reacted with 2-hydroxy-5-morpholin-4-ylsulfonylphenylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial to optimize the synthesis and minimize by-products.
Chemical Reactions Analysis
Substitution Reactions
The chloroacetamide group undergoes nucleophilic substitution, with the chlorine atom replaced by amines, thiols, or alkoxides. This reactivity is central to generating derivatives for biological evaluation.
Reaction Conditions and Outcomes
Key Observations :
-
Triethylamine catalyzes nucleophilic substitution by deprotonating amines, enhancing reactivity .
-
Polar aprotic solvents (e.g., DMF) accelerate reactions with weakly nucleophilic partners like thiols.
Hydrolysis Reactions
The acetamide and sulfonamide groups are susceptible to hydrolysis under acidic or basic conditions:
Hydrolysis Pathways
Mechanistic Insight :
-
Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water .
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Sulfonamide hydrolysis requires strong bases due to the electron-withdrawing sulfonyl group stabilizing the nitrogen.
Oxidation Reactions
The sulfonamide sulfur can undergo oxidation to sulfonic acid derivatives:
Oxidation Data
| Oxidizing Agent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| H<sub>2</sub>O<sub>2</sub> (30%) | Acetic acid, 50°C, 12 h | 2-Chloro-N-(2-hydroxy-5-(morpholin-4-ylsulfonyl)phenyl)acetamide sulfone | 68 | |
| KMnO<sub>4</sub> | H<sub>2</sub>O, 80°C, 6 h | 5-Morpholinosulfonyl-2-hydroxyphenylglyoxylic acid | 45 |
Structural Impact :
-
Sulfone formation increases electrophilicity at the sulfur center, altering hydrogen-bonding interactions in biological targets .
Sulfonamide Group Reactivity
The morpholine sulfonamide moiety participates in:
Cyclization Reactions
Intramolecular interactions can lead to heterocycle formation:
| Conditions | Product | Biological Relevance | Source |
|---|---|---|---|
| PPA, 120°C, 3 h | 1,3-Oxazolidin-2-one derivative | Enhanced DHFR inhibition (IC<sub>50</sub> = 1.2 μM vs. 4.5 μM for parent) |
Mechanism :
Scientific Research Applications
Analgesic Activity
Research has indicated that derivatives of chloroacetamides, including 2-chloro-N-(2-hydroxy-5-morpholin-4-ylsulfonylphenyl)acetamide, exhibit significant analgesic properties. A study demonstrated that related compounds showed effective binding to cyclooxygenase enzymes (COX-1 and COX-2), which are critical targets for anti-inflammatory and analgesic drugs. The docking studies revealed promising interactions that suggest potential for development as analgesics comparable to standard medications like diclofenac sodium .
Antimicrobial Properties
Compounds with acetamide structures have been reported to possess antimicrobial activities. The presence of the morpholine and sulfonyl groups in this compound may enhance its efficacy against various pathogens. Studies have shown that modifications in the acetamide structure can lead to increased antibacterial and antifungal activities, making it a candidate for further exploration in infectious disease treatment .
Antiviral Potential
The acetamide nucleus is associated with antiviral properties, particularly against viral infections such as influenza and HIV. Preliminary studies suggest that derivatives of this compound could be investigated for their ability to inhibit viral replication, providing a pathway for the development of new antiviral agents .
Anticancer Activity
Emerging research indicates that compounds similar to this compound may exhibit anticancer properties. The sulfonamide group is known for its role in targeting tumor cells, potentially leading to the development of novel chemotherapeutics aimed at specific cancer types .
Case Studies
Several case studies highlight the effectiveness of related compounds:
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-hydroxy-5-morpholin-4-ylsulfonylphenyl)acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The sulfonyl group can interact with amino acid residues in proteins, leading to changes in their conformation and function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(2-hydroxyphenyl)acetamide: Lacks the morpholin-4-ylsulfonyl group, resulting in different chemical properties and applications.
N-(2-hydroxy-5-morpholin-4-ylsulfonylphenyl)acetamide:
Uniqueness
2-chloro-N-(2-hydroxy-5-morpholin-4-ylsulfonylphenyl)acetamide is unique due to the presence of both the chloro and morpholin-4-ylsulfonyl groups. These functional groups confer specific chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Biological Activity
2-Chloro-N-(2-hydroxy-5-morpholin-4-ylsulfonylphenyl)acetamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
The compound has the following chemical structure and properties:
- Molecular Formula : C12H14ClN2O4S
- Molecular Weight : 318.78 g/mol
- XLogP3-AA : 0.5
- Hydrogen Bond Donor Count : 1
- Hydrogen Bond Acceptor Count : 5
- Rotatable Bond Count : 4 .
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes involved in inflammatory pathways. The presence of a morpholine ring and sulfonyl group enhances its solubility and bioavailability, making it an effective candidate for therapeutic applications.
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases. For instance, a study demonstrated that the compound reduced IL-6 and TNF-alpha levels in cultured macrophages by over 50% .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A recent investigation reported its effectiveness against several bacterial strains, including Klebsiella pneumoniae and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL, indicating moderate to high potency .
Table 1: Summary of Biological Activities
Case Study 1: In Vivo Efficacy in Inflammatory Models
A study conducted on a murine model of arthritis demonstrated that administration of the compound significantly reduced joint swelling and inflammation compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals, supporting its potential use as a therapeutic agent for rheumatoid arthritis .
Case Study 2: Antimicrobial Efficacy in Clinical Isolates
Clinical isolates of Klebsiella pneumoniae were tested for susceptibility to various concentrations of the compound. The results indicated that the compound effectively inhibited bacterial growth at concentrations lower than those required for traditional antibiotics, suggesting its potential role in treating antibiotic-resistant infections .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 2-chloro-N-(2-hydroxy-5-morpholin-4-ylsulfonylphenyl)acetamide, and how are intermediates purified?
- Methodology : The compound can be synthesized via condensation reactions using aromatic amines and chloroacetyl chloride. For example, in related acetamide derivatives, intermediates are purified via silica gel chromatography with gradients of methanol in dichloromethane (e.g., 0–8% MeOH/CH₂Cl₂) and recrystallization from ethyl acetate . Sodium carbonate (Na₂CO₃) is often used as a base to neutralize HCl byproducts during acetylation steps .
- Characterization : Structural confirmation relies on ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS). For instance, ¹H NMR in CDCl₃ can resolve signals for morpholine sulfonyl groups (δ ~3.3–3.5 ppm) and aromatic protons (δ ~7.1–7.7 ppm) .
Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its lattice?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is used. In analogous N-(substituted phenyl)acetamides, centrosymmetric head-to-tail interactions (e.g., C–H⋯O hydrogen bonds) and π-stacking between aromatic rings contribute to lattice stability . Computational tools like Mercury or OLEX2 refine the structure, with torsion angles (e.g., nitro group deviation from the benzene plane at ~16.7°) revealing steric or electronic effects .
Q. What spectroscopic techniques are critical for confirming the sulfonamide and chloroacetamide functionalities?
- Methodology :
- FT-IR : Sulfonyl groups exhibit strong asymmetric/symmetric S=O stretches at ~1360 cm⁻¹ and 1150 cm⁻¹. The amide C=O stretch appears at ~1680 cm⁻¹ .
- ESI-MS : Positive-ion mode detects [M+H]⁺ and [M+Na]⁺ adducts, with fragmentation patterns confirming the morpholine sulfonyl moiety .
Advanced Research Questions
Q. How can statistical Design of Experiments (DoE) optimize reaction yields for this compound?
- Methodology : DoE reduces experimental variables (e.g., temperature, stoichiometry, solvent polarity) using factorial designs. For example, a 2³ factorial design could test the impact of Na₂CO₃ concentration, reaction time, and acetyl chloride equivalents on acetylation efficiency. Response surface methodology (RSM) then identifies optimal conditions . Computational tools like MODDE® or JMP® analyze interactions between variables, reducing trial-and-error approaches .
Q. What computational strategies predict the compound’s reactivity in nucleophilic substitution reactions?
- Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states and activation energies. For example, the chloroacetamide group’s electrophilicity can be quantified via Fukui indices, while morpholine sulfonyl’s electron-withdrawing effects are analyzed using Natural Bond Orbital (NBO) charges . Reaction path searches using GRRM or AFIR algorithms predict competing pathways (e.g., SN2 vs. elimination) .
Q. How do contradictory NMR data arise in structural studies, and how are they resolved?
- Analysis : Discrepancies in ¹H NMR signals (e.g., split peaks for NH protons) may stem from dynamic effects (e.g., hindered rotation of the sulfonamide group) or polymorphism. Variable-temperature NMR (VT-NMR) or deuterated solvents (e.g., DMSO-d₆) can suppress exchange broadening. Cross-validation with SCXRD or NOESY (for spatial proximity) resolves ambiguities .
Q. What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?
- Methodology : Hydrolysis studies under controlled pH (e.g., HCl/NaOH in dioxane/water) monitor degradation via HPLC. Kinetic profiling (e.g., Arrhenius plots) reveals activation energies for amide bond cleavage. Computational MD simulations (e.g., in GROMACS) model solvation effects, showing protonation of the morpholine nitrogen under acidic conditions accelerates hydrolysis .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
